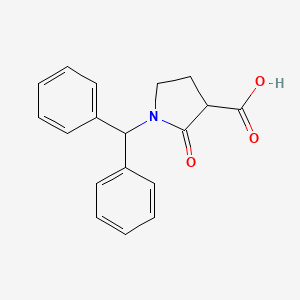

1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID

Description

Propriétés

IUPAC Name |

1-benzhydryl-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17-15(18(21)22)11-12-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJKSRQOKSMTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound’s availability for various applications .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification under acidic conditions. Reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester .

Example :Conditions : Reflux in methanol with catalytic HSO for 2–4 hours. Yield: 70–85% .

Hydrazide Formation

Reaction with hydrazine hydrate converts the carboxylic acid into a hydrazide, a versatile intermediate for synthesizing heterocycles .

Example :Conditions : Reflux in propan-2-ol for 1–2 hours. Yield: 60–75% .

Amide Coupling

Activation with coupling agents like DCC facilitates amide bond formation with amines. For example, reaction with 5-nitrothien-2-amine forms a hydrazone derivative .

Example :Conditions : Stirring in ethanol with HCl at reflux for 4 hours. Yield: 75–80% .

Chlorination

Treatment with HCl and HO introduces chlorine substituents into the aromatic ring of the benzhydryl group .

Example :Conditions : Room temperature, 12-hour reaction. Yield: 85–90% .

Nitration and Reduction

Nitration followed by catalytic hydrogenation yields amino derivatives .

Example :Conditions : Raney Ni in propan-2-ol at reflux. Yield: 80–85% .

Azole and Diazole Formation

Condensation of hydrazides with diketones (e.g., hexane-2,5-dione) forms pyrazole or imidazole derivatives .

Example :Conditions : Glacial acetic acid, reflux. Yield: 65–70% .

Key Reaction Data

Mechanistic Insights

- Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol .

- Amide Coupling : DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines .

- Chlorination : HCl/HO generates Cl ions, facilitating electrophilic aromatic substitution .

This compound’s reactivity enables diverse derivatization, making it a valuable scaffold in medicinal chemistry for antimicrobial and anticancer applications. Further studies could explore its utility in metal-catalyzed cross-couplings or asymmetric synthesis .

Applications De Recherche Scientifique

The applications of 1-(diphenylmethyl)-2-oxopyrrolidine-3-carboxylic acid are primarily in scientific research, specifically in the synthesis of novel compounds with potential biological activities .

Basic Information

this compound, also known as 1-(Benzhydryl)-2-oxopyrrolidine-3-carboxylic acid, has the molecular formula and is identified by the CAS number 1881328-70-6 .

Scientific Research Applications

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens and anticancer activity . These derivatives are screened against multidrug-resistant bacterial and fungal pathogens, and their efficacy is evaluated using the broth microdilution technique .

- Antimicrobial Activity: Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are screened for antimicrobial activity against various pathogens. Some derivatives show activity against Gram-positive pathogens .

- Anticancer Activity: The anticancer activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated using A549 human pulmonary cancer cell culture models. Certain derivatives, such as the 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent, exhibit high anticancer activity .

- Synthesis of Derivatives: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is used as a building block for synthesizing a variety of derivatives with hydrazone, azole, and azine moieties . These compounds are created through acid-catalyzed condensation reactions .

Mécanisme D'action

The mechanism of action of 1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, influencing their biological activity . The stereochemistry of the molecule plays a crucial role in its binding mode and overall efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs from analogs primarily in substituent type and oxo-group positioning:

Notes:

- Diphenylmethyl : Imparts significant lipophilicity, favoring blood-brain barrier penetration .

- Oxo Position : The 2-oxo group in the target compound may alter ring puckering and hydrogen-bonding capacity compared to 5-oxo analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., F, Cl) increase carboxylic acid acidity, while bulky groups (e.g., diphenylmethyl) enhance steric shielding .

Research Findings and Implications

- Diphenylmethyl vs. Halogenated Derivatives : Diphenylmethyl-substituted compounds may exhibit prolonged half-lives due to reduced metabolic degradation compared to halogenated analogs .

- Oxo Position: The 2-oxo configuration could stabilize enol tautomers, influencing reactivity in catalytic processes or binding to metalloenzymes .

- Applications : Compounds with dimethylphenyl () and dichlorophenyl () groups are validated in drug discovery, suggesting the target compound’s utility as a protease inhibitor or kinase modulator.

Activité Biologique

1-(Diphenylmethyl)-2-oxopyrrolidine-3-carboxylic acid, also known by its chemical formula C18H17NO3, has garnered attention in recent research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a pyrrolidine ring substituted with a diphenylmethyl group and a carboxylic acid functional group. The molecular weight is approximately 295.33 g/mol, and it is characterized by its ability to interact with biological systems through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. The following table summarizes the antimicrobial activity observed in vitro:

| Compound | Target Pathogens | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 8 µg/mL | Antimicrobial |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Enterococcus faecalis | 16 µg/mL | Antimicrobial |

| Hydrazone derivative with thien-2-yl fragment | C. auris | 16 µg/mL | Antifungal |

| 5-fluorobenzimidazole derivative | A. fumigatus | 4 µg/mL | Antifungal |

These compounds exhibited structure-dependent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and pathogenic fungi like Candida auris and Aspergillus fumigatus .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, a study demonstrated significant cytotoxic effects against A549 human lung cancer cells. The following table outlines the anticancer activity findings:

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| 5-fluorobenzimidazole derivative | A549 (lung cancer) | 10 µM | Cytotoxic |

| Hydrazone derivative with nitrothien-2-yl moiety | MCF-7 (breast cancer) | 15 µM | Cytotoxic |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | HeLa (cervical cancer) | 12 µM | Cytotoxic |

These results indicate that certain derivatives possess promising anticancer activity, making them potential candidates for further development in cancer therapeutics .

The biological activity of these compounds is attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis: Compounds targeting bacterial cell walls can disrupt their integrity, leading to cell lysis.

- Interference with Nucleic Acid Synthesis: Some derivatives may inhibit DNA or RNA synthesis, thereby hindering bacterial replication.

- Induction of Apoptosis in Cancer Cells: Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of various derivatives against multidrug-resistant Staphylococcus aureus, it was found that specific hydrazone derivatives exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of the compound in an A549 cell line model. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting effective cytotoxicity against lung cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(diphenylmethyl)-2-oxopyrrolidine-3-carboxylic acid, and what challenges arise during purification?

- Methodology : The compound can be synthesized via a multi-step pathway involving:

- Step 1 : Cyclization of a substituted pyrrolidine precursor using reagents like EDCI/HOBt for carboxylate activation .

- Step 2 : Introduction of the diphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.

- Purification Challenges : High lipophilicity due to the diphenylmethyl group necessitates reverse-phase chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Key Consideration : The diphenylmethyl group may confer oxidative sensitivity; use inert atmospheres (N) during storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR : H NMR for diphenylmethyl protons (δ 7.2–7.4 ppm as multiplets) and C NMR for the pyrrolidine carbonyl (δ ~175 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and carbonyl stretch (~1680 cm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding (e.g., serotonin receptors)?

- Methodology :

- Structural Modifications : Replace the diphenylmethyl group with fluorinated analogs (e.g., 2,4-difluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .

- Binding Assays : Use radioligand displacement (e.g., H-ketanserin for 5-HT receptors) to measure affinity (K values) .

Q. What in vitro and in vivo models are suitable for evaluating its anticancer potential?

- In Vitro :

- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Apoptosis : Flow cytometry using Annexin V/PI staining .

- In Vivo :

- Xenograft Models : Administer compound (10–50 mg/kg, i.p.) to nude mice with tumor implants; monitor tumor volume and histopathology .

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

- Case Study : If analog A shows high 5-HT affinity but analog B does not:

- Hypothesis Testing : Use molecular dynamics simulations to assess conformational flexibility of the diphenylmethyl group .

- Experimental Controls : Ensure consistent assay conditions (e.g., buffer composition, cell line passage number) .

Methodological Considerations

- Purity Verification : Independent validation via HPLC (≥95% purity) is critical, as commercial sources may lack analytical data .

- Toxicity Screening : Perform Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.